

Spectroscopic Characterization of Methyl N-(4-methylpyridin-3-yl)carbamate: A Technical Guide

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Compound of Interest

Compound Name: Methyl N-(4-methylpyridin-3-yl)carbamate

Cat. No.: B1339633

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Introduction

Methyl N-(4-methylpyridin-3-yl)carbamate is a chemical compound of interest in various research domains, including medicinal chemistry and drug development. Its structural elucidation and purity assessment are paramount for any scientific investigation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule. While publicly accessible experimental spectroscopic data for **Methyl N-(4-methylpyridin-3-yl)carbamate** is limited, this technical guide provides an in-depth overview of the principles of these techniques and the expected spectral features for this specific compound. This document also outlines generalized experimental protocols for acquiring such data, serving as a valuable resource for researchers.

Chemical Structure

The chemical structure of **Methyl N-(4-methylpyridin-3-yl)carbamate** is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the pyridine ring, the carbamate linkage, and the methyl groups.

Caption: Chemical structure of **Methyl N-(4-methylpyridin-3-yl)carbamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.3 - 8.1	d	1H	Pyridine H
~8.1 - 7.9	d	1H	Pyridine H
~7.2 - 7.0	m	1H	Pyridine H
~7.0 - 6.8	br s	1H	N-H
~3.8	s	3H	O-CH ₃
~2.3	s	3H	Ar-CH ₃

Interpretation:

- The three protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm) and will likely show doublet or multiplet splitting patterns due to coupling with adjacent protons.
- The N-H proton of the carbamate is expected to be a broad singlet, and its chemical shift can be solvent-dependent.
- The two methyl groups (O-CH₃ and Ar-CH₃) are expected to appear as sharp singlets in the upfield region.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~155	C=O (carbamate)
~148	Pyridine C
~145	Pyridine C
~135	Pyridine C
~130	Pyridine C
~125	Pyridine C
~52	O-CH ₃
~17	Ar-CH ₃

Interpretation:

- The carbonyl carbon of the carbamate will be the most downfield signal.
- The five carbons of the pyridine ring will have distinct chemical shifts in the aromatic region.
- The two methyl carbons will appear in the upfield region.

Experimental Protocol for NMR

A sample of **Methyl N-(4-methylpyridin-3-yl)carbamate** (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution would be transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H stretch
~3050	Weak	Aromatic C-H stretch
~2950	Weak	Aliphatic C-H stretch
~1720	Strong	C=O stretch (carbamate)
~1600, ~1480	Medium-Weak	C=C and C=N stretches (pyridine ring)
~1250	Strong	C-O stretch
~1200	Strong	C-N stretch

Interpretation:

The presence of a strong absorption band around 1720 cm⁻¹ is characteristic of the carbonyl group in the carbamate. The N-H stretching vibration, along with the aromatic and aliphatic C-H stretches, and the fingerprint region absorptions for the pyridine ring and C-O/C-N bonds would confirm the structure.

Experimental Protocol for IR

A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data

m/z	Interpretation
166	$[M]^+$, Molecular ion
107	$[M - \text{COOCH}_3]^+$
92	$[M - \text{NHCOOCH}_3]^+$
59	$[\text{COOCH}_3]^+$

Interpretation:

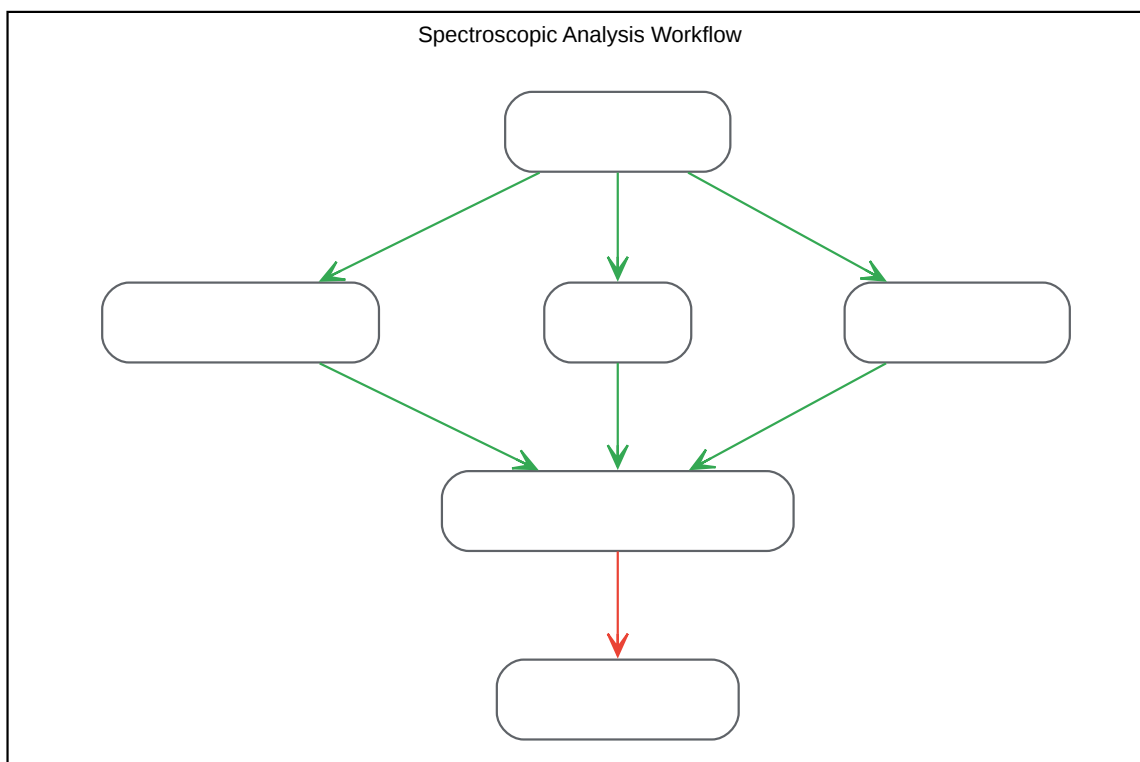
The molecular ion peak at m/z 166 would confirm the molecular weight of the compound. The fragmentation pattern would show the loss of key functional groups, such as the methoxycarbonyl group, helping to piece together the structure.

Experimental Protocol for MS

A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) would be introduced into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source of a mass spectrometer. The data would be collected in positive ion mode.

Workflow and Visualization

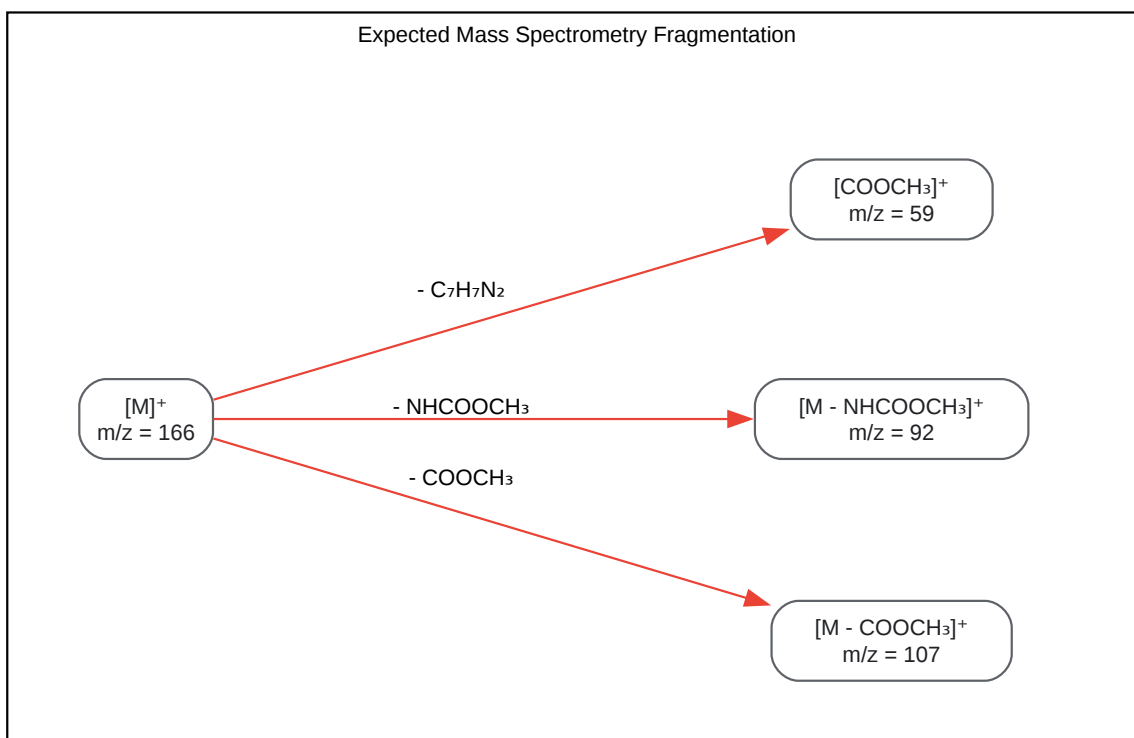
The general workflow for the spectroscopic analysis of a compound like **Methyl N-(4-methylpyridin-3-yl)carbamate** is a systematic process.



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Caption: General workflow for spectroscopic analysis.

The fragmentation of the molecule in the mass spectrometer can also be visualized to understand the relationship between the parent molecule and its fragments.



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Caption: Expected fragmentation of **Methyl N-(4-methylpyridin-3-yl)carbamate**.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of **Methyl N-(4-methylpyridin-3-yl)carbamate**. By understanding the expected NMR, IR, and MS data, and by following the outlined experimental protocols, researchers can effectively determine and confirm the structure of this compound, ensuring the integrity of their scientific work. The provided visualizations offer a clear overview of the analytical workflow and molecular fragmentation, aiding in data interpretation.

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